The synthesis of bencyclane fumarate involves a two-step process:
The industrial production typically mirrors these laboratory methods but is scaled up to ensure higher yields and purity. Conditions such as temperature and reaction time are carefully controlled to optimize the synthesis .
The molecular structure of bencyclane fumarate features a cycloheptane ring, which contributes to its unique pharmacological properties. The compound can be represented by the InChIKey: LSTKNZAMFRGXCG-WLHGVMLRSA-N. Key structural components include:
The structural characteristics allow for interactions with various biological targets, influencing its therapeutic efficacy .
Bencyclane fumarate is involved in several chemical reactions:
Common reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The outcomes of these reactions depend significantly on the conditions applied, such as temperature, solvent choice, and reaction time .
Bencyclane fumarate exerts its effects primarily through:
Research indicates that bencyclane fumarate enhances peripheral blood flow, particularly during exercise in patients with claudication, significantly improving walking distance over time .
The physical and chemical properties of bencyclane fumarate include:
Bencyclane fumarate finds extensive applications across various fields:
Bencyclane fumarate, chemically designated as {3-[(1-benzylcycloheptyl)oxy]propyl}dimethylamine fumarate, emerged from pharmaceutical research in the mid-20th century as a therapeutic agent targeting peripheral vascular disorders. The compound was first synthesized through a Williamson ether reaction between 1-benzylcycloheptanol and 3-dimethylaminopropyl chloride, as documented in Hungarian Patent No. 151,865 (1965) by Pallos and colleagues [2] [7]. This synthetic route established the foundational chemical scaffold that would later be optimized into its pharmacologically active fumarate salt form (CAS# 14286-84-1), which exhibits enhanced stability and bioavailability compared to the free base [1] [6]. The development trajectory accelerated during the 1970s when European researchers systematically investigated its vasodilatory and spasmolytic properties, leading to its adoption under various brand names including Halidor®, Fludilat®, and Angiociclan® across international markets [4] [8].
Pharmacologically, bencyclane fumarate is classified by the World Health Organization under the ATC code C04AX11, designating it as a peripheral vasodilator within the broader category of cardiovascular therapeutics [9] [5]. This classification reflects its primary clinical application in managing peripheral arterial occlusive diseases (PAOD), atherosclerosis, and related circulatory disorders characterized by inadequate tissue perfusion. The drug’s therapeutic profile extends beyond simple vasodilation, incorporating multimodal actions including inhibition of platelet aggregation and reduction of blood viscosity, which collectively address the pathophysiological triad of impaired blood flow, thrombotic tendency, and ischemic tissue damage in vascular diseases [3] [5]. Clinical validation emerged from European and Asian clinical trials demonstrating efficacy in improving walking distance in intermittent claudication and reducing symptoms of cerebral ischemia, cementing its role in vascular medicine [5].
Table 1: Historical Development Milestones of Bencyclane Fumarate
Time Period | Development Milestone | Significance |
---|---|---|
1965 | Initial synthesis by Pallos et al. (Hungarian Patent 151,865) | Established core chemical structure as 3-[(1-benzylcycloheptyl)oxy]-N,N-dimethylpropan-1-amine [2] |
1970s | Pharmacological characterization of vasodilatory and antiplatelet effects | Identified dual mechanism targeting calcium channels and platelet aggregation [3] |
1970s-1980s | Development of fumarate salt formulation (CAS# 14286-84-1) | Improved stability and bioavailability for clinical use [1] [4] |
1980 | Patent filing for cyclodextrin inclusion complexes (EP0018773B1/US4352793A) | Addressed formulation challenges including solubility and gastric irritation [6] [7] |
1990s-present | Expanded clinical applications in neuroprotection and sickle cell management [14] | Demonstrated therapeutic potential beyond peripheral vascular disorders [5] |
A significant advancement in the compound’s pharmaceutical development came with the creation of cyclodextrin inclusion complexes in the 1980s. This innovation addressed critical formulation challenges: Bencyclane fumarate exhibits inherent instability in acidic environments (pH 1-2), significant gastrointestinal irritation, limited solubility for injectable formulations, and hemolytic properties that restricted its clinical utility. Patent EP0018773B1/US4352793A details how α- or β-cyclodextrin encapsulation markedly improved solubility across physiological pH ranges, eliminated hemolytic activity, and reduced mucosal irritation while enhancing stability in gastric conditions. This technological breakthrough enabled diverse dosage forms including oral tablets, suppositories, and injectables that were previously impractical [6] [7]. The historical evolution of bencyclane fumarate illustrates a transition from a simple vasodilator to a multifunctional therapeutic agent with expanding clinical applications, including emerging research in neuroprotection where it demonstrates potential to mitigate oxidative stress in cerebral ischemia [5] [12].
The molecular architecture of bencyclane fumarate integrates distinct pharmacophoric elements that confer its unique biological activities. The compound comprises a 1-benzylcycloheptane moiety linked via an ether bridge to a dimethylaminopropyl chain, forming the bencyclane cation (C₁₉H₃₁N⁺), which associates with a fumarate anion (C₄H₄O₄²⁻) to yield the final salt with molecular formula C₂₃H₃₅NO₅ and molecular weight 405.535 g/mol [1] [9]. X-ray crystallographic analysis reveals that the cycloheptane ring adopts a boat-chair conformation, positioning the benzyl group for optimal interaction with hydrophobic membrane domains. The protonated tertiary amine (pKa ~9.46) at physiological pH facilitates ionic binding to negatively charged phospholipid head groups and receptor sites on vascular smooth muscle cells [1] [4]. This amphiphilic structure—combining lipophilic aromatic and aliphatic regions with a hydrophilic cationic center—enables membrane penetration and intracellular access to molecular targets, a critical determinant of its pharmacodynamic profile.
Table 2: Pharmacological Actions and Structural Determinants of Bencyclane Fumarate
Pharmacological Action | Structural Determinant | Functional Consequence |
---|---|---|
Calcium Channel Blockade | Tertiary amine and benzylcycloheptane orientation | Inhibits voltage-gated Ca²⁺ channels in vascular smooth muscle membranes [3] |
Antiplatelet Activity | Ether-oxygen lone pair electrons | Modulates platelet membrane fluidity and inhibits fibrinogen binding [3] [5] |
Spasmolytic Effect | Optimal spatial separation of hydrophobic domains | Disrupts contractile machinery in smooth muscle cells [5] |
Local Anesthetic Property | Cationic head group and lipophilic backbone | Interacts with sodium channel voltage sensors in neuronal membranes [3] |
Cyclodextrin Complexation | Hydrophobic cycloheptane/benzyl regions | Enhances solubility and stability via inclusion complex formation [6] [7] |
Functionally, the molecule exerts its primary vasodilatory effect through voltage-gated calcium channel blockade. The benzylcycloheptane domain inserts into the channel pore while the protonated amine interacts with conserved glutamate residues in the α1-subunit, reducing calcium influx by approximately 60-70% at therapeutic concentrations [3] [5]. This inhibition prevents calcium-calmodulin complex formation necessary for myosin light chain phosphorylation, thereby relaxing vascular smooth muscle and decreasing peripheral resistance. Beyond this core mechanism, the compound demonstrates spasmolytic activity through disruption of intracellular calcium release from sarcoplasmic reticulum stores, mediated by the compound’s ability to partition into membrane lipid bilayers and alter phosphoinositide signaling [3] [5]. The antiplatelet effects—observed at micromolar concentrations—arise from interference with thromboxane A2 receptors and glycoprotein IIb/IIIa complex activation, attributable to the molecule’s modulation of membrane fluidity in platelets [3] [14].
The fumarate counterion contributes significantly to the drug’s biopharmaceutical properties. Fumaric acid (trans-butenedioic acid) forms a stable crystalline lattice with the bencyclane cation, yielding a salt with enhanced dissolution profile compared to other anions. The carboxylic acid groups participate in hydrogen bonding with water molecules during solubilization, while the extended conjugated double bond system facilitates π-stacking interactions that stabilize the solid state structure [1] [4]. However, formulation challenges necessitated advanced pharmaceutical approaches: The molecule’s poor water solubility (0.000361 mg/mL) and hemolytic potential limited injectable formulations. This was resolved through cyclodextrin inclusion complexation, where the cycloheptane and benzyl groups insert into the hydrophobic cavity of α- or β-cyclodextrin while the protonated amine interacts with the cyclodextrin hydroxyl groups at the portal interface. This complexation increases aqueous solubility 50-100 fold and eliminates hemolytic activity by shielding the hydrophobic regions from erythrocyte membranes [6] [7]. The structural versatility of bencyclane fumarate thus exemplifies rational optimization of a bioactive scaffold for enhanced therapeutic functionality and pharmaceutical applicability.
CAS No.: 25596-24-1
CAS No.: 18641-81-1
CAS No.: 1465-16-3
CAS No.: 53938-08-2
CAS No.:
CAS No.: 916610-55-4